tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Structural Significance in Bicyclic Alkaloid Analogues
The 2-azabicyclo[2.2.1]heptane core of this compound provides a conformationally restricted scaffold that mimics the three-dimensional geometry of natural alkaloids. The bicyclic system imposes a boat-like conformation, reducing rotational freedom and enhancing interactions with biological targets such as nicotinic acetylcholine receptors. The bromomethyl group at position 5 serves as a versatile handle for further functionalization, enabling alkylation or cross-coupling reactions to introduce pharmacophores. Meanwhile, the tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations while allowing deprotection under mild acidic conditions.
Comparative studies of azabicyclo derivatives demonstrate that the [2.2.1]heptane framework exhibits superior metabolic stability over larger ring systems (e.g., [3.2.1]octanes) due to reduced susceptibility to oxidative degradation. This structural feature has driven its adoption in candidates targeting neurological disorders, where prolonged half-life is critical. For example, epibatidine analogues derived from similar scaffolds show nanomolar affinity for neuronal receptors, underscoring the pharmacophoric value of this architecture.
Historical Development of Azabicyclo[2.2.1]heptane Derivatives
The synthesis of azabicyclo[2.2.1]heptanes originated in the mid-20th century with cyclization strategies employing intramolecular aldol condensations and Diels-Alder reactions. Early methods suffered from low yields and poor stereocontrol, limiting their utility in complex molecule synthesis. A breakthrough emerged in the 1990s with the application of transition-metal catalysis, particularly palladium-mediated cyclizations, which enabled access to enantiopure intermediates.
The introduction of this compound as a synthetic building block coincided with advances in parallel combinatorial chemistry. Researchers leveraged its bromomethyl group for diversification via Suzuki-Miyaura couplings, yielding libraries of C5-substituted derivatives for high-throughput screening. Contemporary routes often employ ring-closing metathesis (RCM) or Beckmann rearrangements to construct the bicyclic core, achieving enantiomeric excesses >95% through chiral auxiliaries or asymmetric catalysis.
Current Research Landscape and Knowledge Gaps
Recent studies focus on leveraging this compound to address unmet needs in alkaloid synthesis and drug discovery. Key applications include:
- Fragment-Based Drug Design : The rigid scaffold serves as a core fragment in developing kinase inhibitors, with modifications at C5 modulating selectivity profiles.
- Natural Product Synthesis : Total syntheses of hosieine A and dehydrotubifoline utilize azabicyclo[2.2.1]heptane intermediates to establish critical stereocenters.
- Bioconjugation : The bromomethyl group facilitates site-specific protein labeling via thiol-ene click chemistry, enabling targeted drug delivery systems.
Despite these advances, significant gaps persist. No universal catalytic system exists for enantioselective synthesis of all azabicyclo[2.2.1]heptane stereoisomers, complicating structure-activity relationship (SAR) studies. Additionally, the impact of C5 substituents on the compound’s pharmacokinetic properties remains underexplored, particularly regarding blood-brain barrier permeability. Future research priorities include developing scalable asymmetric syntheses and computational models to predict substituent effects on bioavailability.
Table 1: Comparative Analysis of Azabicycloheptane Synthesis Methods
| Method | Yield (%) | Stereoselectivity | Key Limitations |
|---|---|---|---|
| Diels-Alder Cycloaddition | 45–60 | Moderate (dr 3:1) | Limited substrate scope |
| Ring-Closing Metathesis | 70–85 | High (ee >90%) | Requires expensive Ru catalysts |
| Beckmann Rearrangement | 50–75 | Low | Harsh reaction conditions |
| Asymmetric Catalysis | 80–95 | Excellent (ee >95%) | Narrow applicability |
Data synthesized from Refs.
Properties
Molecular Formula |
C12H20BrNO2 |
|---|---|
Molecular Weight |
290.20 g/mol |
IUPAC Name |
tert-butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C12H20BrNO2/c1-12(2,3)16-11(15)14-7-9-5-10(14)4-8(9)6-13/h8-10H,4-7H2,1-3H3 |
InChI Key |
XOPLNGPCBYYTLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.
Introduction of the bromomethyl group: The bromomethyl group can be introduced through a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol and an acid catalyst to form the tert-butyl ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Alcohol derivatives from the reduction of the ester group.
Scientific Research Applications
Overview
Tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that features a nitrogen atom within its structure, classified under azabicyclic compounds. It has garnered interest in medicinal chemistry due to its unique structural properties, which suggest potential applications in drug development and neuropharmacology.
Pharmacological Applications
While specific biological activity data for this compound is limited, similar azabicyclic structures have shown significant pharmacological properties, including:
- Neuroactivity : Potential interactions with neurotransmitter systems suggest that this compound may influence central nervous system functions.
- Receptor Ligands : Compounds with similar structures often act as ligands for various receptors involved in neuropharmacology.
Potential Uses in Drug Development
This compound can serve as an intermediate in synthesizing bioactive molecules. Its unique structure allows it to be a building block for more complex azabicyclic derivatives that may possess therapeutic properties.
Case Studies and Research Findings
Research into related compounds indicates that they may interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. Preliminary studies on similar compounds suggest:
- Interaction Studies : Essential for understanding biological implications.
- Mechanisms of Action : Further research is necessary to elucidate specific interactions and mechanisms for this compound.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate depends on its application. In drug development, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Functional Group Variations
Key structural analogs differ in substituents at the 5- or 6-positions of the bicyclo[2.2.1]heptane core:
Key Observations :
- Bromomethyl vs. Hydroxy : The bromomethyl group in the target compound provides superior leaving-group reactivity compared to hydroxy derivatives, enabling alkylation or Suzuki coupling . Hydroxy derivatives (e.g., 5- or 6-hydroxy) are often oxidized to ketones or protected for further functionalization ().
- Oxo vs. Bromomethyl : The 5-oxo derivative () is less reactive but serves as a precursor for reductions or Grignard reactions.
- Stereochemical Variations : Many analogs (e.g., 6-hydroxy in ) are synthesized as enantiopure forms, critical for chiral drug synthesis .
Physicochemical Properties
- Solubility : Brominated derivatives (e.g., target compound) exhibit lower aqueous solubility due to hydrophobicity, whereas hydroxy analogs are more polar .
- Stability : The Boc group in all analogs enhances stability against nucleophilic attack, but the bromomethyl substituent may increase sensitivity to light/moisture .
Drug Discovery
- The bicyclo[2.2.1]heptane scaffold mimics proline in peptides, improving metabolic stability ().
- Bromomethyl derivatives are used to introduce alkyl chains or aryl groups in kinase inhibitors ().
- Hydroxyimino derivatives () are explored for metal-organic frameworks due to their chelating properties.
Biological Activity
Tert-butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound characterized by its unique azabicyclic structure, which includes a nitrogen atom within its framework. This compound is classified under azabicyclic compounds and has garnered interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.
- Molecular Formula : CHBrNO
- Molecular Weight : 290.20 g/mol
- Physical State : Solid, sensitive to moisture
- Storage Conditions : Store in a dry environment at room temperature
Potential Pharmacological Activities
- Neuroactivity : Similar azabicyclic compounds have shown potential neuroactive properties, suggesting that this compound may interact with neurotransmitter receptors.
- Antitumor Activity : Research on structurally related compounds has indicated potential antiproliferative effects against various cancer cell lines, including cervical (CaSki), breast (MDA-MB-231), and lung (SK-Lu-1) cancer cells.
Study on Related Compounds
A study published in Nature explored the synthesis of new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives, revealing that some of these compounds exhibited significant antiproliferative activity without inducing necrotic cell death in tumor cells or lymphocytes. Notably, compound 9e demonstrated IC values of 28 µg/mL against CaSki cells, 18 µg/mL against MDA-MB-231 cells, and 20 µg/mL against SK-Lu-1 cells .
| Compound | IC (µg/mL) | Cell Line |
|---|---|---|
| Compound 9e | 28 | CaSki |
| Compound 9e | 18 | MDA-MB-231 |
| Compound 9e | 20 | SK-Lu-1 |
This study highlights the potential of azabicyclic structures in developing antitumor agents and emphasizes the need for further exploration of similar compounds.
Interaction Studies
Preliminary interaction studies suggest that this compound may engage with various biological targets including neurotransmitter receptors and enzymes involved in metabolic pathways. Understanding these interactions is crucial for elucidating the compound's mechanisms of action.
Q & A
Q. What are the common synthetic routes for tert-butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromomethyl derivatives can be prepared by reacting a hydroxyl or amine precursor with brominating agents (e.g., PBr₃ or HBr in situ). In one protocol, a bicyclic amine intermediate undergoes reaction with CS₂ and DCC in Et₂O to introduce the bromomethyl group, followed by Boc protection . Purification often involves column chromatography using gradients of hexane/EtOAc .
Q. How is the stereochemical configuration of the bicyclic scaffold confirmed?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining stereochemistry. For related bicyclo[2.2.1]heptane derivatives, SC-XRD at 100 K confirmed bond angles (e.g., β = 100.013°) and spatial orientation of substituents (e.g., lactone carbonyl alignment) . Additionally, NMR analysis (e.g., coupling constants in H NMR) can infer stereochemistry, as seen in δ 3.15 (d, J = 10.25 Hz) for axial protons in rigid bicyclic systems .
Q. What purification methods are recommended for isolating high-purity samples?
Column chromatography (SiO₂, hexane/EtOAc) is widely used . For polar intermediates, reverse-phase HPLC or preparative TLC may be employed. Purity validation (>97%) is achieved via HPLC with UV detection or LCMS, as reported for structurally similar bicyclic compounds .
Advanced Research Questions
Q. How does the bromomethyl group influence reactivity in cross-coupling or functionalization reactions?
The bromomethyl moiety serves as a versatile handle for Suzuki-Miyaura coupling (with aryl boronic acids) or nucleophilic substitution (e.g., with amines or thiols). For example, tert-butyl 5-(bromomethyl) derivatives have been used to synthesize boronate esters (via Miyaura borylation) for drug discovery pipelines . Reactivity is modulated by steric hindrance from the bicyclic scaffold, requiring optimized Pd catalysts (e.g., XPhos Pd G3) .
Q. What analytical challenges arise in characterizing bicyclo[2.2.1]heptane derivatives, and how are they resolved?
Key challenges include:
- Stereochemical complexity : Overlapping signals in H NMR due to rigid conformers. Resolution involves 2D NMR (COSY, NOESY) and variable-temperature experiments .
- Crystallization difficulties : Low solubility in common solvents. Micro-crystallization techniques (e.g., vapor diffusion with EtOH/water) are used for SC-XRD .
- Mass spectrometry fragmentation : High-energy collision-induced dissociation (CID) in LCMS may fragment the bicyclic core. Soft ionization (e.g., ESI) and lower collision energies improve detection .
Q. How can conflicting spectroscopic data between synthetic batches be systematically addressed?
Discrepancies in H NMR or LCMS profiles often stem from:
- Residual solvents or byproducts : Use of deuterated solvents with internal standards (e.g., TMS) and rigorous drying under vacuum .
- Diastereomeric impurities : Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) can resolve enantiomers .
- Degradation during storage : Stability studies under inert atmospheres (N₂) and low-temperature storage (-20°C) are recommended .
Q. What strategies are employed to optimize reaction yields in multi-step syntheses involving this compound?
- Protecting group compatibility : Boc groups are stable under basic conditions but cleaved by TFA. Alternative protection (e.g., Fmoc) may be tested for acid-sensitive intermediates .
- Microwave-assisted synthesis : Reduced reaction times (e.g., from 12 hr to 30 min) for SN2 bromination steps .
- Catalyst screening : High-throughput experimentation (HTE) identifies optimal conditions for coupling reactions (e.g., Pd vs. Cu catalysts) .
Methodological Considerations
Q. How is the compound utilized as a building block in drug discovery?
The bicyclo[2.2.1]heptane core is a constrained scaffold for protease inhibitors or GPCR modulators. For example, derivatives with appended benzimidazole or pyridyl groups (via Suzuki coupling) show activity in kinase assays . The bromomethyl group enables late-stage diversification, critical for structure-activity relationship (SAR) studies .
Q. What computational tools aid in predicting the compound’s reactivity or pharmacokinetics?
- DFT calculations : To model transition states in bromination or coupling reactions (e.g., Gaussian09 with B3LYP/6-31G*) .
- ADMET prediction : Software like Schrödinger’s QikProp estimates logP (-0.5 to 1.2), suggesting moderate blood-brain barrier permeability .
Data Contradiction Analysis
Q. Why do reported yields vary for similar synthetic protocols?
Yield discrepancies (e.g., 80% vs. 60% in bromination steps) may arise from:
- Reagent quality : Moisture-sensitive agents (e.g., PBr₃) require strict anhydrous conditions .
- Scale effects : Milligram-scale reactions often suffer from inefficient mixing vs. gram-scale .
- Workup protocols : Premature quenching of intermediates can reduce yields, necessitating TLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
